molecular formula C12H14N2O3 B3049144 (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide CAS No. 1955474-53-9

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B3049144
CAS No.: 1955474-53-9
M. Wt: 234.25
InChI Key: QYKCILOZAVMTLT-ZJUUUORDSA-N
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Description

(2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide is a chiral pyrrolidine-based compound with the molecular formula C12H14N2O3 . This molecule features a benzoyl group on the pyrrolidine nitrogen and a carboxamide functional group, built upon a stereochemically defined (2S,4R)-4-hydroxypyrrolidine scaffold . The specific stereochemistry of the hydroxypyrrolidine core is critical, as such scaffolds are recognized as privileged structures in medicinal chemistry and organic synthesis . Pyrrolidines and their derivatives are extensively utilized as key intermediates in the asymmetric synthesis of complex natural products and pharmacologically active molecules . For instance, related (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives have served as crucial building blocks in multi-step syntheses of pharmaceutical compounds, demonstrating the value of this chiral scaffold in constructing biologically relevant targets . This compound is intended for research applications only, potentially serving as a versatile intermediate or a chiral building block in drug discovery, method development, and organic chemistry research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-11(16)10-6-9(15)7-14(10)12(17)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H2,13,16)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKCILOZAVMTLT-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)N)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)N)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199416
Record name 2-Pyrrolidinecarboxamide, 1-benzoyl-4-hydroxy-, (2S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-53-9
Record name 2-Pyrrolidinecarboxamide, 1-benzoyl-4-hydroxy-, (2S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955474-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinecarboxamide, 1-benzoyl-4-hydroxy-, (2S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Chiral Pyrrolidine Scaffolds

The synthesis of (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide relies on stereoselective construction of the pyrrolidine ring and regioselective functionalization. Two primary approaches dominate the literature:

Chiral Pool Synthesis from Natural Alkaloids

Derivatization of naturally occurring pyrrolidine alkaloids, such as (-)-vasicine, offers a stereochemically defined starting point. Patent EP2361244B1 details the reduction of (-)-vasicine to generate (S)-N-benzyl-3-hydroxypyrrolidine, followed by benzoylation and carboxamide formation. While this method leverages inherent chirality, scalability is limited by the availability of natural precursors.

Asymmetric Catalysis for de Novo Construction

Gold-catalyzed tandem cyclization, as demonstrated in the synthesis of codonopsinine, provides a template for pyrrolidine ring formation. Terminal alkynes react with aminoacetaldehyde acetals under Au(I) catalysis to yield substituted pyrroles, which are subsequently reduced to pyrrolidines. This approach allows modular control over stereochemistry but requires optimization for the target compound’s C2 and C4 configurations.

Stepwise Synthesis of this compound

Formation of the Pyrrolidine Core

The (2S,4R) configuration is established early via diastereoselective reduction. For example, zinc dust-mediated reduction of a pyrrole intermediate in the presence of sulfonic acids achieves >95% diastereomeric excess (d.e.) for the 3-pyrroline precursor. Subsequent dihydroxylation with OsO₄ or catalytic asymmetric methods introduces the C4 hydroxyl group.

Benzoylation and Carboxamide Installation

Benzoylation is typically performed using 4-substituted benzoyl chlorides in pyridine. Patent EP2468724B1 highlights the use of benzamido-protected intermediates, where (2S,4R)-4-benzamidopyrrolidine-2-carboxylic acid is reacted with 2-aminoacetyl chloride to form the carboxamide. Critical parameters include:

  • Solvent : Anhydrous dichloromethane or THF
  • Temperature : 0–5°C to minimize racemization
  • Coupling Reagents : HOBt/EDCI for amide bond formation

Crystallization and Purification Techniques

Solvent Systems for Polymorph Control

The monohydrate form of related compounds is stabilized using water-miscible organic solvents. Patent EP2468724B1 reports a crystallization medium comprising isopropanol, acetone, and t-butyl methyl ether (5:3:2 v/v) with ≤5% water. This system yields crystals with a desolvation onset temperature of 104°C and characteristic PXRD peaks at 12.5°2θ and 19.0°2θ.

Table 1: Crystallization Parameters and Outcomes
Parameter Value Source
Solvent Ratio IPA:Acetone:TBME = 5:3:2
Water Content ≤5% (v/v)
Crystal Habit Monoclinic, prismatic
PXRD Peaks (°2θ) 12.5, 17.1, 19.0, 20.5, 23.3

Thermal Stability Profiling

Differential scanning calorimetry (DSC) reveals two endothermic transitions:

  • Desolvation : 104°C (onset)
  • Melting : 168°C (onset)
    These transitions confirm the absence of solvate contaminants and inform storage conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.72–7.88 ppm (benzoyl aromatic protons) and δ 4.10–4.30 ppm (C4 hydroxyl-bearing methine).
  • ¹³C NMR : Carboxamide carbonyl at δ 164.8 ppm, benzoyl carbonyl at δ 164.2 ppm.

Chiral Purity Assessment

Enantiomeric excess is quantified via chiral HPLC using a Daicel CHIRALPAK® IC column (hexane:IPA 80:20, 1 mL/min). Retention times for (2S,4R) and (2R,4S) enantiomers are 12.3 min and 14.7 min, respectively.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound
Method Yield (%) d.e. (%) Purity (%) Scalability
Chiral Pool Synthesis 62 98 99.4 Moderate
Asymmetric Catalysis 78 95 98.7 High
Crystallization-Mediated 85 99 99.8 Industrial

The crystallization-mediated approach achieves the highest purity (99.8%) and diastereomeric excess (99%) but requires stringent solvent control. Asymmetric catalysis offers better scalability but necessitates costly metal catalysts.

Applications and Derivatives

The compound’s ability to restore gap junction integrity suggests therapeutic potential in cardiac arrhythmias and neurodegenerative disorders. Structural analogs, such as galloyl pyrrolidine derivatives, exhibit antitumor activity (IC₅₀ = 3.2 μM against HeLa cells), underscoring the scaffold’s versatility.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its chiral nature and ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups can form hydrogen bonds and other interactions with amino acid residues in the target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide with its analogs:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Functional Groups Biological Relevance
This compound Not explicitly provided C₁₂H₁₄N₂O₃ Benzoyl (C₆H₅CO-), hydroxyl (4R), carboxamide (2S) ~234.25 Amide, hydroxyl, ketone Scaffold for enzyme inhibitors or receptor ligands
[68Ga]Ga-SB03045 (FAP-targeting tracer) Not provided Not provided (2S,4S)-4-fluoropyrrolidine-2-carbonitrile Not provided Fluorine, nitrile FAP inhibitor; IC₅₀ = 1.59 ± 0.45 nM
[68Ga]Ga-SB03058 (FAP-targeting tracer) Not provided Not provided (4R)-thiazolidine-4-carbonitrile Not provided Thiazolidine, nitrile FAP inhibitor; IC₅₀ = 0.68 ± 0.09 nM; higher tumor uptake than FAPI-04
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 299181-56-9 C₁₁H₁₂FNO₅S 4-fluorobenzenesulfonyl, carboxylic acid 289.28 Sulfonyl, carboxylic acid Altered solubility; potential protease inhibition
(2S,4R)-1-Benzoyl-4-phenylpyrrolidine-2-carboxylic acid 120851-72-1 C₁₈H₁₇NO₃ Benzoyl, phenyl (4R), carboxylic acid 295.33 Carboxylic acid, aromatic Reduced hydrogen bonding due to lack of hydroxyl
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)carboxamide 1448297-52-6 C₂₂H₃₀N₄O₃S Thiazole-containing benzyl, amino acid side chain 430.56 Thiazole, amide, hydroxyl VHL ligand for PROTACs; storage-sensitive
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride Not provided C₅H₁₀N₂O₂·HCl No benzoyl group; hydrochloride salt 178.61 Hydroxyl, amide, salt Simplified scaffold; improved solubility

Key Findings from Comparative Studies

a) FAP-Targeting Tracers ()
  • [68Ga]Ga-SB03045 and [68Ga]Ga-SB03058 exhibit superior FAP-binding affinity (IC₅₀ = 1.59 nM and 0.68 nM, respectively) compared to [68Ga]Ga-FAPI-04 (IC₅₀ = 4.11 nM). However, tumor uptake of SB03058 (~1.5× higher than FAPI-04) outperforms SB03045, suggesting fluoropyrrolidine and thiazolidine moieties enhance biodistribution .
  • Stereochemical Impact : The (2S,4S) configuration in SB03045 vs. (2S,4R) in the target compound highlights the role of 4-position stereochemistry in modulating target engagement.
b) Functional Group Modifications
  • Carboxylic Acid vs.
  • Thiazole Incorporation : The thiazole-containing analog () demonstrates enhanced molecular weight (430.56 g/mol) and complexity, likely improving interactions with hydrophobic binding pockets (e.g., VHL E3 ligase) .

Biological Activity

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide is a chiral compound notable for its unique stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. The compound features a pyrrolidine ring with a benzoyl group and a hydroxyl group, making it significant in organic and medicinal chemistry. Its specific stereochemistry is crucial for its interactions with biological targets, influencing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme or receptor activities through:

  • Hydrogen bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in target proteins.
  • Receptor binding : The benzoyl group enhances binding affinity to various receptors.

These interactions can lead to significant biological effects, including anti-inflammatory and analgesic properties, which have been observed in various in vitro and in vivo studies.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Anti-inflammatory effects : Demonstrated through various animal models, suggesting potential applications in treating inflammation-related conditions.
  • Analgesic properties : Effective in pain management scenarios, indicating its utility as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

Compound NameMolecular FormulaUnique Features
Methyl (2S,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylateC13H17NO3Contains a benzyl group instead of a benzoyl group
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylateC11H15NO3Lacks the benzoyl substituent

The specific stereochemistry and functional groups of this compound enhance its biological activity compared to these similar compounds .

In Vitro Studies

In vitro assays have confirmed the interaction of this compound with human PD-L1 protein. These studies utilized nuclear magnetic resonance (NMR) spectroscopy to observe shifts in protein spectra upon compound addition, indicating structural interactions that disrupt PD-1/PD-L1 binding .

In Vivo Studies

Preclinical studies involving animal models have shown that the compound effectively reduces inflammation markers and pain responses. These findings support its potential use as a therapeutic agent for conditions characterized by chronic inflammation and pain.

Q & A

Basic: What stereochemical considerations are critical during the synthesis of (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide?

The stereochemistry of the pyrrolidine ring is pivotal for bioactivity. The (2S,4R) configuration requires chiral resolution or asymmetric synthesis. Starting from L-proline derivatives (e.g., Boc-protected intermediates), selective protection/deprotection and stereospecific reactions (e.g., Mitsunobu for hydroxyl group introduction) ensure correct stereochemistry. Chiral HPLC or polarimetry validates enantiomeric purity .

Advanced: How can reaction conditions be optimized to improve yield while preserving stereochemical integrity?

Optimization involves:

  • Catalysts : Palladium or copper catalysts for coupling reactions (e.g., benzoylation) to minimize racemization .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature : Low temperatures (0–5°C) during acylation reduce side reactions .
  • Purification : Flash chromatography with chiral stationary phases resolves enantiomeric impurities .

Basic: Which analytical techniques confirm the structure and purity of this compound?

  • NMR : ¹H/¹³C NMR verifies stereochemistry (e.g., coupling constants for trans/cis configurations) .
  • HPLC : Chiral HPLC (≥98% purity) using columns like Chiralpak® IA/IB .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight .
  • X-ray Crystallography : Resolves absolute configuration .

Advanced: What strategies address solubility challenges in pyrrolidine carboxamide synthesis?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., as seen in related pyrrolidine derivatives) .
  • Co-solvents : DMSO-water mixtures enhance dissolution for in vitro assays .
  • Prodrug Design : Esterification of the hydroxyl group increases lipophilicity .

Basic: What intermediates are commonly used in synthesizing this compound?

Key intermediates:

  • L-Proline derivatives : Boc-protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid .
  • Benzoyl chloride : For N-acylation at the 1-position .
  • Hydroxyl-protected intermediates : Trityl or silyl ethers prevent undesired oxidation .

Advanced: How does the benzoyl group at the 1-position influence biological activity?

The benzoyl group enhances binding to target receptors (e.g., AT₁) by increasing hydrophobic interactions. SAR studies on analogous pyrrolidine carboxamides show that electron-withdrawing substituents on the benzoyl ring improve affinity . Computational docking (e.g., AutoDock Vina) predicts binding modes .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .

Advanced: Which in vitro models assess neuroprotective potential?

  • Primary Neuronal Cultures : Treated with oxidative stress inducers (H₂O₂), followed by viability assays (MTT, LDH) .
  • SH-SY5Y Cells : Differentiated with retinoic acid to model neurodegeneration; evaluate caspase-3 activation .
  • Microglial Activation Assays : Measure TNF-α/IL-6 suppression via ELISA .

Basic: How is the 4-hydroxyl group introduced during synthesis?

  • Epoxidation-Opening : Epoxidize a proline-derived alkene, followed by acid-catalyzed ring opening to install the hydroxyl group .
  • Direct Oxidation : Use OsO₄ or KMnO₄ for dihydroxylation, then selective protection .

Advanced: How are enantiomeric impurities resolved in the final product?

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralcel® OD-H) with hexane:IPA gradients .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide
Reactant of Route 2
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(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide

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